molecular formula C9H18O3 B2545963 3-Methyl-2-(2-methylpropoxy)butanoic acid CAS No. 78522-82-4

3-Methyl-2-(2-methylpropoxy)butanoic acid

Cat. No.: B2545963
CAS No.: 78522-82-4
M. Wt: 174.24
InChI Key: GNKRKNMTYHASQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(2-methylpropoxy)butanoic acid is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . It is also known by its IUPAC name, 2-isobutoxy-3-methylbutanoic acid . This compound is characterized by its carboxylic acid functional group and a branched alkyl chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2-methylpropoxy)butanoic acid typically involves the esterification of 3-methylbutanoic acid with 2-methylpropanol, followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-methylpropoxy)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-(2-methylpropoxy)butanoic acid finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-methylpropoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. Additionally, the alkoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid: A structurally similar compound with a simpler alkyl chain.

    2-Methylpropanoic acid: Another related compound with a different branching pattern.

Uniqueness

3-Methyl-2-(2-methylpropoxy)butanoic acid is unique due to its specific combination of a branched alkyl chain and an alkoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-methyl-2-(2-methylpropoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-6(2)5-12-8(7(3)4)9(10)11/h6-8H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKRKNMTYHASQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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